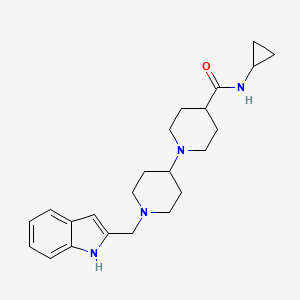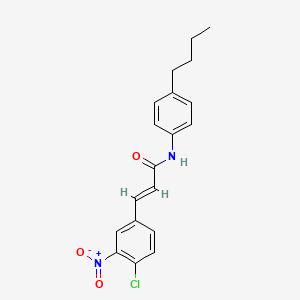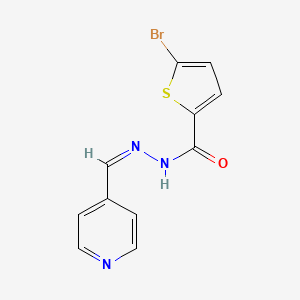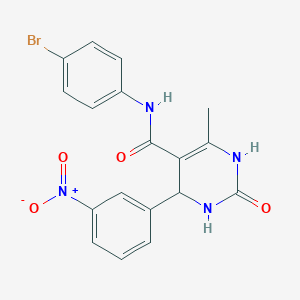
N-cyclopropyl-1'-(1H-indol-2-ylmethyl)-1,4'-bipiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-1'-(1H-indol-2-ylmethyl)-1,4'-bipiperidine-4-carboxamide, also known as CPI-1189, is a novel compound that has attracted significant attention from the scientific community due to its potential therapeutic applications. CPI-1189 is a small molecule that belongs to the class of piperidine derivatives and has been found to exhibit promising pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of N-cyclopropyl-1'-(1H-indol-2-ylmethyl)-1,4'-bipiperidine-4-carboxamide is not fully understood, but it is believed to involve the modulation of neurotransmitter systems. This compound has been found to act as a partial agonist at dopamine D2 receptors and as an antagonist at serotonin 5-HT2A receptors. It also exhibits activity at glutamate NMDA receptors, which are involved in the regulation of synaptic plasticity and memory formation. This compound has been shown to increase the release of dopamine and acetylcholine in the prefrontal cortex, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. This compound has also been found to modulate the activity of various enzymes, including phospholipase C (PLC) and protein kinase C (PKC), which are involved in the regulation of intracellular signaling pathways. This compound has been shown to increase the activity of PKC in the prefrontal cortex, which may contribute to its cognitive-enhancing effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclopropyl-1'-(1H-indol-2-ylmethyl)-1,4'-bipiperidine-4-carboxamide for lab experiments is its high potency and specificity. This compound has been found to exhibit a high affinity for dopamine D2 and serotonin 5-HT2A receptors, which makes it a useful tool for investigating the role of these receptors in various physiological and pathological conditions. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-cyclopropyl-1'-(1H-indol-2-ylmethyl)-1,4'-bipiperidine-4-carboxamide. One area of interest is the investigation of its potential therapeutic applications in the treatment of schizophrenia, depression, anxiety disorders, and chronic pain. Another area of interest is the elucidation of its mechanism of action, particularly its interactions with dopamine, serotonin, and glutamate receptors. Further studies are also needed to investigate the safety and tolerability of this compound in humans, as well as its pharmacokinetic and pharmacodynamic properties. Finally, the development of new analogs of this compound with improved pharmacological properties may lead to the discovery of novel therapeutic agents for the treatment of various neuropsychiatric disorders.
Métodos De Síntesis
The synthesis of N-cyclopropyl-1'-(1H-indol-2-ylmethyl)-1,4'-bipiperidine-4-carboxamide involves the reaction of 1,4'-bipiperidine-4-carboxylic acid with cyclopropylamine and 2-(chloromethyl)indole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out under reflux conditions in a suitable solvent such as dichloromethane or tetrahydrofuran. The resulting crude product is then purified by column chromatography to obtain this compound in high yield and purity.
Aplicaciones Científicas De Investigación
N-cyclopropyl-1'-(1H-indol-2-ylmethyl)-1,4'-bipiperidine-4-carboxamide has been found to exhibit a wide range of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects. It has been shown to interact with various neurotransmitter systems, including dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior. This compound has also been investigated for its potential therapeutic applications in the treatment of schizophrenia, depression, anxiety disorders, and chronic pain.
Propiedades
IUPAC Name |
N-cyclopropyl-1-[1-(1H-indol-2-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O/c28-23(25-19-5-6-19)17-7-13-27(14-8-17)21-9-11-26(12-10-21)16-20-15-18-3-1-2-4-22(18)24-20/h1-4,15,17,19,21,24H,5-14,16H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWABKJHELMLCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CCN(CC2)C3CCN(CC3)CC4=CC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-pyridinyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4892259.png)
![2-(2-methoxyethyl)-1,3-dioxo-N-[3-(trifluoromethyl)phenyl]-5-isoindolinecarboxamide](/img/structure/B4892265.png)
![5-[(3-carboxypropanoyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B4892266.png)


![methyl 4-({3-[2-(4-methylphenyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B4892288.png)
![3-({3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-4,5-dihydro-1H-pyrazol-4-yl}diazenyl)benzoic acid](/img/structure/B4892299.png)


![4-[(4-{2-[5-(2-furyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]morpholine hydrobromide](/img/structure/B4892317.png)
![ethyl 2-chloro-5-[5-(2-nitro-2-phenylvinyl)-2-furyl]benzoate](/img/structure/B4892322.png)
![2-[(3-bromobenzyl)thio]-N-(tert-butyl)acetamide](/img/structure/B4892326.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-cyclohexyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B4892327.png)
